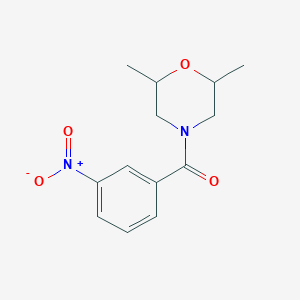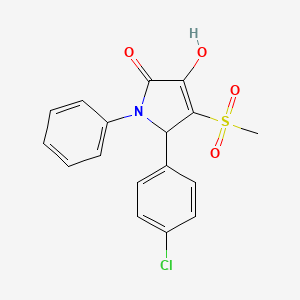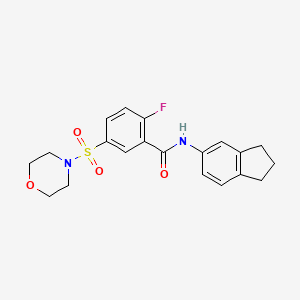![molecular formula C25H16N4O10 B5116226 1,1'-[methylenebis(4,1-phenyleneoxy)]bis(2,4-dinitrobenzene)](/img/structure/B5116226.png)
1,1'-[methylenebis(4,1-phenyleneoxy)]bis(2,4-dinitrobenzene)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,1'-[methylenebis(4,1-phenyleneoxy)]bis(2,4-dinitrobenzene), commonly known as MDBD, is a synthetic organic compound that has been widely used in scientific research. It is a member of the dinitrophenyl family and is often used as a reagent for protein modification and labeling. MDBD has been studied extensively for its mechanism of action, biochemical and physiological effects, and potential applications in various fields of science.
作用机制
MDBD reacts with cysteine residues in proteins via a nucleophilic substitution reaction. The reaction proceeds via the formation of a thioether bond between the cysteine residue and MDBD. The resulting product is a stable covalent bond that can be easily detected and quantified by mass spectrometry.
Biochemical and Physiological Effects
MDBD has been shown to have minimal toxicity and does not have any known physiological effects. However, it is important to note that the covalent modification of proteins with MDBD may affect their function and activity. Therefore, caution should be taken when interpreting data obtained from experiments using MDBD.
实验室实验的优点和局限性
MDBD has several advantages as a reagent for protein modification and labeling. It is highly specific for cysteine residues, allowing for the selective labeling of cysteine-containing peptides. It is also stable and easy to detect by mass spectrometry. However, there are also limitations to the use of MDBD in lab experiments. It can only label cysteine-containing peptides, limiting its usefulness for the analysis of proteins that do not contain cysteine residues. Additionally, the covalent modification of proteins with MDBD may affect their function and activity, which should be taken into consideration when interpreting data obtained from experiments using MDBD.
未来方向
1. Development of new reagents for protein modification and labeling that can target other amino acid residues besides cysteine.
2. Investigation of the effect of MDBD labeling on protein function and activity.
3. Application of MDBD labeling in the analysis of protein-protein interactions.
4. Development of new mass spectrometry-based techniques for the analysis of MDBD-labeled peptides and proteins.
5. Investigation of the potential use of MDBD as a therapeutic agent for the treatment of diseases such as cancer.
合成方法
MDBD is synthesized by reacting 4,4'-dinitrodiphenyl ether with formaldehyde in the presence of a strong acid catalyst. The reaction proceeds via a condensation reaction, resulting in the formation of MDBD as a yellow crystalline solid. The purity of the compound can be improved by recrystallization and purification techniques.
科学研究应用
MDBD has been widely used in scientific research as a reagent for protein modification and labeling. It is commonly used in mass spectrometry-based proteomics to identify and quantify proteins in complex mixtures. MDBD reacts specifically with cysteine residues in proteins, forming a stable covalent bond. This allows for the selective labeling of cysteine-containing peptides, which can be easily detected and quantified by mass spectrometry.
属性
IUPAC Name |
1-[4-[[4-(2,4-dinitrophenoxy)phenyl]methyl]phenoxy]-2,4-dinitrobenzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H16N4O10/c30-26(31)18-5-11-24(22(14-18)28(34)35)38-20-7-1-16(2-8-20)13-17-3-9-21(10-4-17)39-25-12-6-19(27(32)33)15-23(25)29(36)37/h1-12,14-15H,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMNGVFPRTACNIV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC2=CC=C(C=C2)OC3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-])OC4=C(C=C(C=C4)[N+](=O)[O-])[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H16N4O10 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
532.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-N-{[3-(3-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methyl}methanamine](/img/structure/B5116145.png)
![2-(4-{[5-methyl-2-(3-phenoxyphenyl)-1,3-oxazol-4-yl]methyl}-1-piperazinyl)pyrazine](/img/structure/B5116146.png)



![2-(3-{[1-(4-fluorophenyl)-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-1H-indol-1-yl)-N-(2-methoxyethyl)acetamide](/img/structure/B5116175.png)


![3-[(4-chlorobenzyl)amino]-1-(4-iodophenyl)-2,5-pyrrolidinedione](/img/structure/B5116210.png)
![2-[3-[3-(acetylamino)-4-ethylphenyl]-6-oxo-1(6H)-pyridazinyl]-N-(2-ethylphenyl)acetamide](/img/structure/B5116222.png)
![N-(4-fluorobenzyl)-2-{[4-methyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5116234.png)
![N-{[4-allyl-5-({2-[(3-bromophenyl)amino]-2-oxoethyl}thio)-4H-1,2,4-triazol-3-yl]methyl}-2-furamide](/img/structure/B5116239.png)
![2-({[4-(2-oxo-1-piperidinyl)phenyl]sulfonyl}amino)benzamide](/img/structure/B5116242.png)
![4-chloro-N-(2-oxo-2-{[2-(trifluoromethyl)phenyl]amino}ethyl)benzamide](/img/structure/B5116250.png)